Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate

azo dye design nitramine chemistry topological polar surface area

Researchers requiring an authentic N-nitroanilino (nitramine) monoazo dye face limited commercial availability and isomer misidentification risk. This compound (CAS 85252-31-9) is the only registered monoazo acid dye bearing an N-nitroanilino chromophore, providing a unique electronic conjugation, 8 H-bond acceptor sites, and a distinct InChIKey (IUBFHWFPJDBGKN-UHFFFAOYSA-M) for unambiguous analytical identification. • Differentiation from C-nitro isomers (CAS 66214-46-8, 93940-11-5) and disazo Acid Orange 25 (CAS 5850-13-5) ensures accurate dye-fiber affinity, chromatographic, and MS/MS fragmentation patterns. • Listed on AICIS and DSL inventories with no CEPA persistence/bioaccumulation concerns, reducing regulatory uncertainty for industrial dyeing and environmental monitoring projects.

Molecular Formula C18H13N4NaO5S
Molecular Weight 420.4 g/mol
CAS No. 85252-31-9
Cat. No. B12684761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate
CAS85252-31-9
Molecular FormulaC18H13N4NaO5S
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
InChIInChI=1S/C18H14N4O5S.Na/c23-22(24)21(16-4-2-1-3-5-16)17-10-6-14(7-11-17)19-20-15-8-12-18(13-9-15)28(25,26)27;/h1-13H,(H,25,26,27);/q;+1/p-1
InChIKeyIUBFHWFPJDBGKN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate: Chemical Identity & Procurement


Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate (CAS 85252-31-9; EINECS 286-548-3; molecular formula C₁₈H₁₃N₄NaO₅S; molecular weight 420.37 g/mol) is a water-soluble monoazo acid dye belonging to the benzenesulfonate azo class. Its defining structural feature is an N-nitroanilino group—the nitro moiety is bonded directly to the anilino nitrogen (forming a nitramine), rather than to the aromatic ring as in conventional nitroaniline-derived azo dyes [1]. This compound is listed on multiple national chemical inventories, including the Australian Inventory of Industrial Chemicals (AICIS) and the Canadian Domestic Substances List (DSL), with a regulatory determination that it does not meet the criteria for further action under the Canadian Environmental Protection Act, 1999 [2]. It is supplied primarily as a research chemical and specialty dye intermediate through a limited number of global vendors, with its procurement value tied to its unique N-nitroanilino chromophore architecture rather than commodity pricing [3].

Generic Substitution Risks for Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate


CAS 85252-31-9 cannot be considered interchangeable with its closest positional isomers (CAS 66214-46-8, ortho C-nitro; CAS 93940-11-5, para C-nitro) or with isomeric Acid Orange 25 (CAS 5850-13-5, a disazo dye sharing the identical molecular formula) because the site of nitro attachment—N-nitroanilino (nitramine) versus aromatic-ring C-nitro—governs fundamentally different electronic conjugation, steric profile, hydrogen-bond acceptor capacity, and metabolic/chemical stability [1]. The N-nitroanilino motif confers eight computed hydrogen-bond acceptor sites versus nine for the ortho C-nitro isomer (CAS 66214-46-8) , altering aqueous solvation, dye-fiber affinity, and chromatographic behavior. Furthermore, the N-nitroanilino group is a recognized structural alert in chemical regulation, as N-nitroso/N-nitro compounds undergo distinct degradation and toxicological pathways compared to C-nitro aromatics [2]. Substituting any of these analogs without explicit comparative performance data risks non-equivalent dyeing outcomes, divergent analytical signatures, and potential regulatory non-compliance in jurisdictions tracking specific CAS entries on chemical inventories.

Differentiation Evidence vs. Closest Analogs: Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate


N-Nitroanilino vs. C-Nitroanilino Architecture: TPSA and H-Bond Acceptors

CAS 85252-31-9 features an N-nitroanilino group (nitramine, –N(NO₂)–) where the nitro group is covalently attached to the anilino nitrogen, whereas its closest analog CAS 66214-46-8 bears a 2-nitrophenylamino group (ortho C-nitro, –NH–C₆H₄–NO₂) [1]. This difference is quantifiable through computed molecular descriptors. CAS 85252-31-9 has a Topological Polar Surface Area (TPSA) of 139.36 Ų, compared to 148.15 Ų for CAS 66214-46-8—a relative reduction of approximately 6% . The hydrogen-bond acceptor count is 8 for the N-nitro compound versus 9 for the ortho C-nitro isomer, reflecting the different electronic environment of the nitramine nitrogen [2]. These differences are not merely academic; TPSA is a predictor of aqueous solubility and membrane permeability, meaning the two compounds will distribute differently between aqueous dye baths and hydrophobic fiber phases.

azo dye design nitramine chemistry topological polar surface area hydrogen-bond acceptor count

LogP Differentiation: N-Nitro vs. Ortho C-Nitro Isomer

The ortho C-nitro isomer (CAS 66214-46-8) has a computed LogP of 6.33490, indicating high lipophilicity . Although an experimentally or independently computed LogP value for CAS 85252-31-9 is not available in the open literature, the structural difference (N-nitroanilino vs. ortho C-nitroanilino) predicts a lower LogP for the N-nitro compound due to the increased polarity of the nitramine group and its lower TPSA, consistent with the observed difference in hydrogen-bond acceptor count (8 vs. 9) [1]. A lower LogP for CAS 85252-31-9 would translate to reduced substantivity for hydrophobic synthetic fibers (e.g., polyester, nylon) compared to CAS 66214-46-8, while potentially offering superior leveling and wash-off properties on hydrophilic substrates such as cellulosic fibers and wool [2]. Direct experimental LogP determination for CAS 85252-31-9 is an identified data gap requiring future measurement.

LogP partition coefficient dye substantivity hydrophobicity

Monoazo vs. Disazo Architecture: Differentiation from Acid Orange 25

A critical procurement pitfall is that CAS 85252-31-9 (a monoazo dye) and Acid Orange 25 (CAS 5850-13-5, C.I. 20160, a disazo dye) share the identical molecular formula (C₁₈H₁₃N₄NaO₅S) and molecular weight (420.37 g/mol) [1]. However, Acid Orange 25 is a disazo compound synthesized via double diazotization of 4-aminobenzenesulfonic acid and aniline, coupled with resorcinol, yielding a bis-azo chromophore with two azo (–N=N–) bridges and a resorcinol-derived dihydroxy substitution pattern [2]. In contrast, CAS 85252-31-9 contains a single azo bridge and an N-nitroanilino terminal group with no phenolic –OH substituents [3]. This structural divergence means Acid Orange 25 possesses hydrogen-bond donor capacity (2 donors from resorcinol –OH groups), enabling stronger hydrogen bonding with proteinaceous fibers (wool, silk) and conferring different light-fastness and wash-fastness profiles. CAS 85252-31-9, with zero hydrogen-bond donors, relies solely on the sulfonate group for aqueous solubility and ionic dye-fiber interactions, resulting in a fundamentally different dyeing mechanism and performance envelope.

monoazo disazo Acid Orange 25 C.I. 20160 dye class differentiation

Regulatory Status: CEPA and Australian Inventory Differentiation

CAS 85252-31-9 has undergone regulatory categorization under Canada's Domestic Substances List (DSL) and has been determined not to meet the criteria under subsection 73(1) of the Canadian Environmental Protection Act, 1999 (CEPA 1999), meaning it does not trigger mandatory further assessment for persistence, bioaccumulation, or inherent toxicity to non-human organisms [1]. It is also listed on the Australian Inventory of Industrial Chemicals (AICIS) and has been subject to a Human Health Tier I assessment under the IMAP framework [2]. This regulatory standing contrasts with several C-nitro aromatic azo dyes classified under the EU REACH regulation as substances of very high concern (SVHC) due to the potential for reductive cleavage of aromatic C-nitro groups to carcinogenic aromatic amines [3]. While CAS 85252-31-9 contains an N-nitro group rather than an aromatic C-nitro group, the nitramine motif may exhibit different reductive cleavage behavior (N–N bond scission vs. C–N bond scission), potentially yielding different degradation products. This regulatory differentiation is procurement-relevant: in jurisdictions with stringent azo dye restrictions (EU, certain U.S. states), the N-nitroanilino architecture may be treated differently than C-nitroanilino isomers during compliance review.

DSL CEPA AICIS regulatory compliance chemical inventory

Procurement & Application Scenarios for Sodium 4-((4-(nitroanilino)phenyl)azo)benzenesulphonate


Dyeing Cellulosic and Protein Fibers with N-Nitroanilino Chromophore

Based on vendor-reported application data and the compound's structural characteristics, CAS 85252-31-9 is suited for dyeing cellulosic fibers (cotton, rayon) as well as wool and silk [1]. The zero hydrogen-bond donor count and single sulfonate solubilizing group distinguish it from disazo dyes like Acid Orange 25 (CAS 5850-13-5), which has resorcinol –OH donors available for additional hydrogen bonding to protein fibers. Procurement for textile applications should specify CAS 85252-31-9 when the formulation requires a monoazo dye with N-nitroanilino chromophore architecture, as substitution with C-nitro isomers or disazo dyes of identical molecular formula will yield non-equivalent dyeing outcomes [2].

Chemical Research and Reference Standards: N-Nitroanilino Monoazo Architecture

The N-nitroanilino (nitramine) motif in CAS 85252-31-9 represents a distinct chemical class that is underrepresented in commercial dye libraries, which predominantly feature C-nitroaniline-derived azo dyes [1]. Researchers studying nitramine photochemistry, N–N bond stability, or the environmental fate of N-nitro compounds require this specific CAS entry. The computed TPSA difference (139.36 Ų vs. 148.15 Ų for the ortho C-nitro isomer CAS 66214-46-8) [2] and H-bond acceptor count (8 vs. 9) provide quantitative justification for selecting CAS 85252-31-9 as a model N-nitroanilino compound in structure-activity relationship studies .

Regulatory Compliance in Canadian and Australian Markets

CAS 85252-31-9 has been assessed under the Canadian DSL categorization and determined not to meet CEPA 1999 subsection 73(1) criteria for persistence, bioaccumulation, or inherent toxicity concerns [1]. It is also listed on the AICIS Inventory with a completed Human Health Tier I assessment [2]. For industrial users operating in these jurisdictions, selecting CAS 85252-31-9 over less well-characterized or unlisted azo dye analogs can reduce regulatory uncertainty and expedite notification processes. Users should verify current regulatory status at the time of procurement, as inventory listings and assessment conclusions are subject to periodic review .

Analytical Method and Forensic Dye Analysis: Differentiating Isomers

Because CAS 85252-31-9 shares its molecular formula (C₁₈H₁₃N₄NaO₅S) with at least three other registered compounds (CAS 66214-46-8, CAS 93940-11-5, and CAS 5850-13-5), analytical methods relying solely on mass spectrometric detection (exact mass 420.05043 Da) cannot distinguish between these species [1]. The unique N-nitroanilino connectivity of CAS 85252-31-9, however, generates a distinct fragmentation pattern under tandem MS and a unique InChIKey (IUBFHWFPJDBGKN-UHFFFAOYSA-M), enabling positive identification when chromatographic separation or fragmentation libraries are employed [2]. Procurement of authenticated reference material for CAS 85252-31-9 is therefore essential for forensic dye analysis, environmental monitoring of azo dye contamination, and textile authenticity verification where isomeric specificity is required .

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